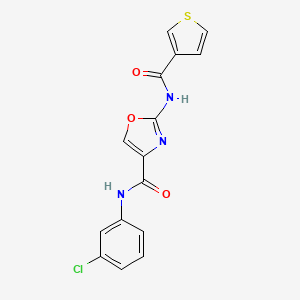![molecular formula C15H15N7O3S B6503541 5-methyl-N-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-1,2-oxazole-3-carboxamide CAS No. 1396872-40-4](/img/structure/B6503541.png)
5-methyl-N-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-methyl-N-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-1,2-oxazole-3-carboxamide” is a complex organic molecule. It contains several functional groups, including a 1,2,3-triazole ring, a thiazolo[5,4-c]pyridine ring, and an oxazole ring . The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. The exact atomic coordinates and displacement parameters would be needed for a detailed analysis .Applications De Recherche Scientifique
Antimicrobial Applications
Triazoles exhibit versatile biological activities, making them valuable in medicinal chemistry. Specifically, they have been explored as antibacterial agents. Researchers have synthesized and studied triazole derivatives for their antimicrobial potential. These compounds can potentially combat multidrug-resistant pathogens .
Antifungal Properties
Triazole-containing drugs, such as fluconazole and voriconazole , are widely used as antifungal agents. The triazole moiety plays a crucial role in their activity against fungal infections .
Antiviral Activity
Triazoles have also shown promise as antiviral agents. Their ability to bind to enzymes and receptors in the biological system contributes to their antiviral properties. Further research is ongoing to explore their potential in combating viral infections .
Antioxidant Effects
Some triazole derivatives exhibit antioxidant activity. These compounds may help protect cells from oxidative damage and contribute to overall health .
Anticancer Potential
Triazoles have been investigated as potential anticancer agents. Their diverse chemical structures allow for modifications that can enhance their efficacy against cancer cells. Researchers continue to explore triazole-based compounds for their ability to inhibit tumor growth .
Antidiabetic Applications
Certain triazole derivatives have demonstrated antidiabetic effects. These compounds may play a role in managing blood sugar levels and preventing complications associated with diabetes .
Anti-Inflammatory and Analgesic Properties
Although not explicitly mentioned in the literature for this specific compound, triazoles have been studied for their anti-inflammatory and analgesic properties. These effects contribute to their potential therapeutic applications .
Other Potential Uses
Triazoles are also being explored for their activity against hypertension , epilepsy , and depression . Additionally, they may have applications in treating tuberculosis and other infectious diseases .
Orientations Futures
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the versatile nature of triazole compounds, there is potential for the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
Propriétés
IUPAC Name |
5-methyl-N-[5-(1-methyltriazole-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O3S/c1-8-5-10(19-25-8)13(23)17-15-16-9-3-4-22(7-12(9)26-15)14(24)11-6-21(2)20-18-11/h5-6H,3-4,7H2,1-2H3,(H,16,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDVCVONRTWVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CN(N=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(furan-2-yl)-3-hydroxypropyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide](/img/structure/B6503458.png)
![3-hydroxy-3-(4-nitrophenyl)-1-phenyl-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide](/img/structure/B6503464.png)
![N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methoxybenzamide](/img/structure/B6503467.png)
![3,4-difluoro-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide](/img/structure/B6503473.png)
![4-(dimethylamino)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide](/img/structure/B6503487.png)
![methyl 4-{[3-hydroxy-3-(thiophen-2-yl)propyl]carbamoyl}benzoate](/img/structure/B6503497.png)
![1-benzyl-3-[3-hydroxy-3-(thiophen-2-yl)propyl]urea](/img/structure/B6503498.png)
![3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6503501.png)
![N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxyacetamide](/img/structure/B6503504.png)
![N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxybenzamide](/img/structure/B6503509.png)
![N-(5-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B6503525.png)
![ethyl N-[5-(2-fluorobenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate](/img/structure/B6503529.png)
![N-[5-(cyclopropanesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6503544.png)
